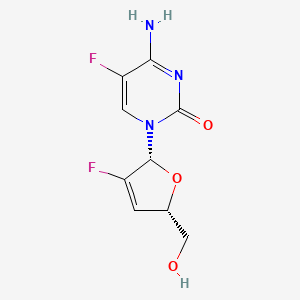
N,N,N-Trimethylmethanaminium dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylmethanaminium dimethyl phosphate is a quaternary ammonium compound. It is known for its role in various chemical reactions and applications in different fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a positively charged nitrogen atom bonded to three methyl groups and a methanaminium group, paired with a dimethyl phosphate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylmethanaminium dimethyl phosphate typically involves the reaction of trimethylamine with dimethyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Trimethylamine and dimethyl phosphate.
Reaction Conditions: The reaction is usually conducted in an aqueous or methanolic solution at room temperature.
Procedure: Trimethylamine is added to a solution of dimethyl phosphate, and the mixture is stirred until the reaction is complete. The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar principles. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethylmethanaminium dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or hydroxides are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while substitution can produce various substituted ammonium salts.
Applications De Recherche Scientifique
N,N,N-Trimethylmethanaminium dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for certain biomolecules.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which N,N,N-Trimethylmethanaminium dimethyl phosphate exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged ammonium group can interact with negatively charged sites on biomolecules or catalysts, facilitating various chemical transformations. The dimethyl phosphate group can also participate in hydrogen bonding, stabilizing the compound in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium compound with similar properties but different applications.
N,N’-Dimethylethylenediamine: A related compound with two secondary amine groups, used in different chemical reactions.
Uniqueness
N,N,N-Trimethylmethanaminium dimethyl phosphate is unique due to its specific structure and the presence of both the trimethylammonium and dimethyl phosphate groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
756-77-4 |
|---|---|
Formule moléculaire |
C6H18NO4P |
Poids moléculaire |
199.19 g/mol |
Nom IUPAC |
dimethyl phosphate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2H7O4P/c1-5(2,3)4;1-5-7(3,4)6-2/h1-4H3;1-2H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
ZUTDMCQPJTZWDJ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C.COP(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)





![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)






